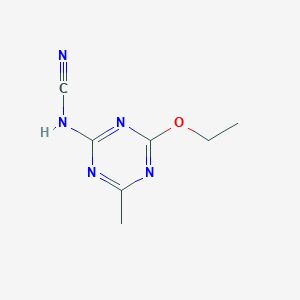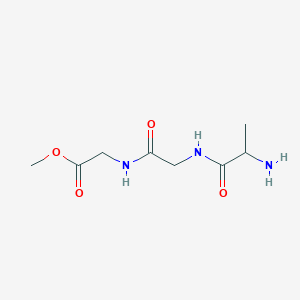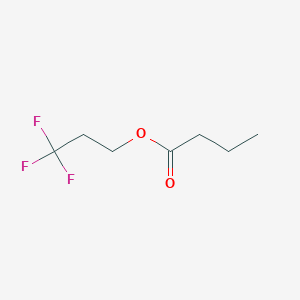
3,3,3-Trifluoropropylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoropropylbutyrate is an organic compound characterized by the presence of trifluoromethyl groups attached to a propyl chain, which is further esterified with butyric acid. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropylbutyrate typically involves the esterification of 3,3,3-trifluoropropanol with butyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoropropylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoropropionic acid or trifluoromethyl ketones.
Reduction: Formation of 3,3,3-trifluoropropanol.
Substitution: Formation of various trifluoromethyl-substituted derivatives.
Applications De Recherche Scientifique
3,3,3-Trifluoropropylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced thermal and chemical resistance.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoropropylbutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropanol: A precursor in the synthesis of 3,3,3-Trifluoropropylbutyrate, known for its use in organic synthesis.
3,3,3-Trifluoropropionic acid: Another related compound used in the synthesis of various fluorinated derivatives.
3,3,3-Trifluoropropyltrimethoxysilane: Utilized in the modification of surfaces and materials to impart hydrophobic properties.
Uniqueness
This compound stands out due to its ester functional group, which imparts unique reactivity and stability compared to its alcohol and acid counterparts. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C7H11F3O2 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
3,3,3-trifluoropropyl butanoate |
InChI |
InChI=1S/C7H11F3O2/c1-2-3-6(11)12-5-4-7(8,9)10/h2-5H2,1H3 |
Clé InChI |
HXPMSBXZXIISLG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
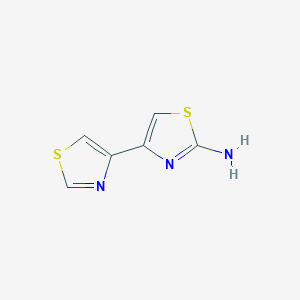
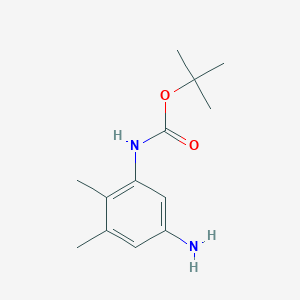
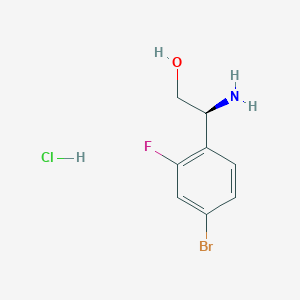

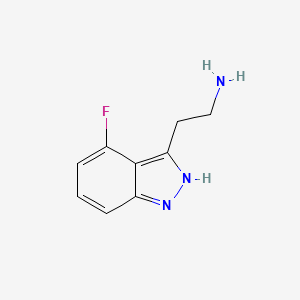
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B13148853.png)
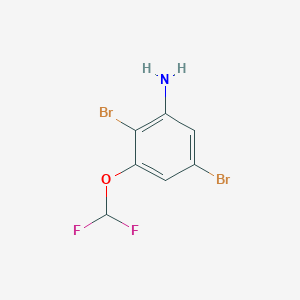
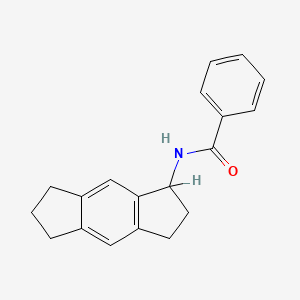
![Methyl 2-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13148866.png)

